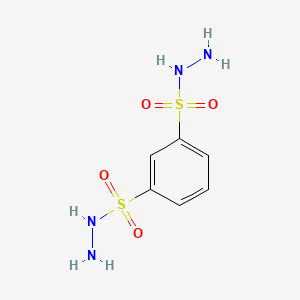

1,3-Benzenedisulfonic acid, dihydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Benzenedisulfonic acid, dihydrazide is a bioactive compound with the molecular formula C6H10N4O4S2 and a molecular weight of 266.291 g/mol . It is also known by several synonyms, including benzene-1,3-disulfonohydrazide and benzene-1,3-disulfonic acid hydrazide . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzenedisulfonic acid, 1,3-dihydrazide typically involves the reaction of 1,3-benzenedisulfonyl chloride with hydrazine . The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions to ensure the complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for 1,3-benzenedisulfonic acid, 1,3-dihydrazide often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Benzenedisulfonic acid, dihydrazide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Substitution reactions can occur at the sulfonic acid groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, hydrazine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Synthesis

1. Synthesis of Polymeric Materials

1,3-Benzenedisulfonic acid, dihydrazide serves as a key intermediate in the synthesis of various polymeric materials. Its dihydrazide functionality allows for cross-linking reactions that enhance the mechanical properties of polymers. For instance, it can be utilized as a crosslinker in the formulation of polyurethane coatings, improving durability and resistance to environmental factors .

2. Preparation of Dihydrazide Compounds

The compound is also involved in the preparation of other dihydrazide derivatives which possess unique properties suitable for specific applications in pharmaceuticals and agrochemicals. The presence of sulfonic acid groups contributes to the solubility and reactivity of these derivatives, making them valuable in various chemical reactions .

Analytical Chemistry

1. Chromatographic Techniques

this compound can be effectively separated using high-performance liquid chromatography (HPLC). A study demonstrated its successful separation on a C18 HPLC column, which is crucial for isolating impurities during preparative separation processes. This capability is particularly useful in pharmacokinetics where precise quantification of compounds is necessary .

2. Spectroscopic Studies

The compound's unique structural features allow it to be studied through various spectroscopic techniques. Its fluorescence properties can be investigated to understand the effects of substitution patterns on photophysical behavior, which has implications for developing fluorescent probes in biological applications .

Materials Science

1. Coatings and Adhesives

In materials science, this compound is explored as a component in coatings and adhesives due to its ability to enhance adhesion properties and thermal stability. Research indicates that when incorporated into acrylic polymers as a crosslinker, it results in coatings that are robust against thermal degradation and chemical exposure .

2. Potential Use in Food Packaging

There is ongoing research into the use of this compound as an additive in food packaging materials. Its safety profile suggests that it could be used in non-self-supporting coatings for plastics that come into contact with food products, although direct contact applications require further investigation .

Case Studies and Data Tables

A study evaluated the efficiency of this compound as a crosslinker in polyurethane formulations. The results showed significant improvements in tensile strength and thermal stability compared to formulations without the dihydrazide component.

Mécanisme D'action

The mechanism of action of 1,3-benzenedisulfonic acid, 1,3-dihydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 1,3-benzenedisulfonic acid, 1,3-dihydrazide include:

Uniqueness

1,3-Benzenedisulfonic acid, dihydrazide is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse bioactive properties . Its versatility in scientific research and industrial applications further distinguishes it from other similar compounds .

Propriétés

Numéro CAS |

4547-70-0 |

|---|---|

Formule moléculaire |

C6H10N4O4S2 |

Poids moléculaire |

266.3 g/mol |

Nom IUPAC |

benzene-1,3-disulfonohydrazide |

InChI |

InChI=1S/C6H10N4O4S2/c7-9-15(11,12)5-2-1-3-6(4-5)16(13,14)10-8/h1-4,9-10H,7-8H2 |

Clé InChI |

LDVAXRWOGUHMKM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NN)S(=O)(=O)NN |

SMILES canonique |

C1=CC(=CC(=C1)S(=O)(=O)NN)S(=O)(=O)NN |

Apparence |

Solid powder |

Key on ui other cas no. |

4547-70-0 |

Description physique |

Benzene-1,3-disulfonyl hydrazide appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Readily ignited by sparks or flames and burns vigorously. Used to make other chemicals. |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1,3-Benzenedisulfonic acid, 1,3-dihydrazide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.